molecular formula C25H24N2O2 B1162251 BB-22 5-hydroxyisoquinoline isomer

BB-22 5-hydroxyisoquinoline isomer

Cat. No. B1162251
M. Wt: 384.5
InChI Key: DHMVYHJPXDPMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BB-22 is an analog of the potent synthetic cannabinoid, JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 5-hydroxyisoquinoline isomer differs from BB-22 structurally by having the quinoline group replaced with an isoquinoline group attached at its five position. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Analytical Differentiation in Forensic Drug Analysis

  • Study Overview : Kohyama et al. (2016) focused on differentiating regioisomers of synthetic cannabinoids, a crucial issue in forensic drug analysis. The study centered on 5F-PB-22 and its isomers, including 5-hydroxyisoquinoline isomer. They employed gas chromatography and liquid chromatography techniques to achieve this differentiation, highlighting the challenges in distinguishing these compounds due to their similar properties.
  • Key Findings : The study successfully separated 5F-PB-22 from its isomers, including the 5-hydroxyisoquinoline isomer, using liquid chromatography. This research contributes to the forensic science field by providing methodologies for accurate identification of synthetic cannabinoids and their isomers (Kohyama et al., 2016).

Chemical Reactions in Superacids

  • Study Overview : Koltunov et al. (2002) investigated the reactions of various hydroxyquinolines, including 5-hydroxyisoquinoline, with benzene and cyclohexane in superacidic environments. The focus was on understanding the ionic hydrogenation and condensation processes.
  • Key Findings : The study revealed that 5-hydroxyisoquinoline underwent specific chemical reactions in superacidic conditions, leading to N,C-diprotonated dications. This research adds to the understanding of the chemical behavior of isoquinoline derivatives in extreme environments (Koltunov et al., 2002).

Computational Chemistry Insights

  • Study Overview : Namazian and Coote (2008) utilized ab initio molecular orbital theory to calculate the enthalpies of formation and proton affinities of isoquinoline derivatives, including 5-hydroxyisoquinoline. This study aimed to compare theoretical values with experimental data.
  • Key Findings : Theoretical calculations provided insights into the thermochemical properties of 5-hydroxyisoquinoline. This research is significant for computational chemistry, offering a theoretical basis for understanding the properties of isoquinoline derivatives (Namazian & Coote, 2008).

Biological Properties and Applications

  • Study Overview : Mercurio et al. (2021) explored the biological properties of a highly functionalized isoquinoline derivative in the ascidian Ciona intestinalis. The focus was on examining its fluorescence properties and potential as a fluorescent dye.
  • Key Findings : The study found that the isoquinoline derivative exhibited blue fluorescence and influenced neuromuscular activities in the tested invertebrate model. This research suggests potential applications of isoquinoline derivatives in biological imaging and neuromuscular studies (Mercurio et al., 2021).

properties

Product Name

BB-22 5-hydroxyisoquinoline isomer

Molecular Formula

C25H24N2O2

Molecular Weight

384.5

InChI

InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-15-26-14-13-20(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-21(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2

InChI Key

DHMVYHJPXDPMDX-UHFFFAOYSA-N

SMILES

O=C(OC1=C(C=CN=C2)C2=CC=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5

synonyms

isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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